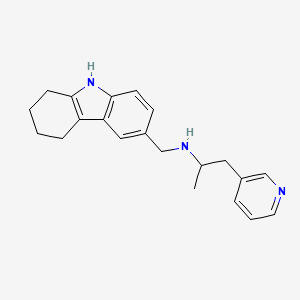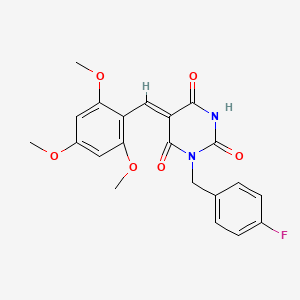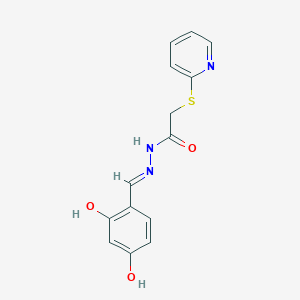
1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it an important target for the treatment of B-cell malignancies. TAK-659 has shown promise in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
作用机制
1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways, ultimately leading to the death of cancer cells. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to modulate the immune system, leading to increased T-cell activation and cytokine production.
实验室实验的优点和局限性
One advantage of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine is its potency and specificity for BTK. This makes it a promising candidate for the treatment of B-cell malignancies, which are often resistant to traditional chemotherapy. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment. Further studies will be needed to determine the optimal dosing and duration of treatment.
未来方向
There are several potential future directions for the development of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine. One area of interest is the combination of this compound with other drugs, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of this compound for the treatment of autoimmune diseases, which are also characterized by dysregulated B-cell signaling. Finally, further studies will be needed to determine the optimal dosing and duration of treatment for this compound in the context of different types of cancer.
合成方法
The synthesis of 1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine has been described in several publications. In general, the synthesis involves the coupling of a pyridine derivative with a tetrahydrocarbazole derivative, followed by a series of chemical reactions to introduce the amine and isopropyl groups. The final product is obtained through a purification process, such as column chromatography.
科学研究应用
1-(3-pyridinyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-2-propanamine has been evaluated in preclinical studies for its efficacy in the treatment of various types of cancer, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other drugs.
属性
IUPAC Name |
1-pyridin-3-yl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-15(11-16-5-4-10-22-13-16)23-14-17-8-9-21-19(12-17)18-6-2-3-7-20(18)24-21/h4-5,8-10,12-13,15,23-24H,2-3,6-7,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBRPVJMOQVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![7-chloro-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6102780.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)

![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)
![3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)

![1'-benzyl-N-[(3-methyl-4-pyridinyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6102820.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6102844.png)
![1-(1-azepanyl)-3-[3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6102853.png)
![6-[4-(1-azepanylcarbonyl)-1-piperidinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)